

Isomer-Specific Effects on Metabolic and Inflammatory Pathways

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Compound of Interest

Compound Name: 12-Pahsa-13C16

Cat. No.: B12412496

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PAHSAs have demonstrated beneficial effects on glucose metabolism and inflammation, but these effects are not uniform across all isomers.[1] Notably, the position of the palmitic acid ester on the hydroxystearic acid backbone (regioisomerism) and the stereochemistry at the hydroxyl group (stereoisomerism) significantly influence their biological functions.[2]

For instance, both 5-PAHSA and 9-PAHSA have been shown to improve glucose tolerance in vivo.[2] However, their mechanisms and efficacy can differ. Furthermore, the stereoisomers of 9-PAHSA, S-9-PAHSA and R-9-PAHSA, exhibit distinct activities. S-9-PAHSA is more potent in potentiating glucose-stimulated insulin secretion (GSIS) and insulin-stimulated glucose uptake compared to R-9-PAHSA.[1] In contrast, both stereoisomers appear to possess anti-inflammatory properties.[1] This highlights the stereospecificity of PAHSA interaction with metabolic signaling pathways.

The anti-inflammatory actions of PAHSAs are also well-documented. 9-PAHSA, for example, can attenuate the production of pro-inflammatory cytokines by macrophages and inhibit the maturation of dendritic cells. These effects contribute to its protective role in inflammatory conditions such as colitis.

Quantitative Comparison of PAHSA Isomer Activity

To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activities of different PAHSA isomers from various studies.

Table 1: Comparison of PAHSA Isomer Effects on Glucose Metabolism

Isomer	Assay	Model System	Key Finding	Reference
5-PAHSA	Glucose Tolerance Test	High-fat diet-fed mice	Improved glucose tolerance	
9-PAHSA	Glucose Tolerance Test	High-fat diet-fed mice	Improved glucose tolerance	
Glucose-Stimulated Insulin Secretion (GSIS)	Mouse islets	Potentiated GSIS		
Insulin-Stimulated Glucose Uptake	3T3-L1 adipocytes	Enhanced glucose uptake		
S-9-PAHSA	Glucose-Stimulated Insulin Secretion (GSIS)	Human and mouse islets	Potentiated GSIS	
Insulin-Stimulated Glucose Uptake	3T3-L1 adipocytes	Potentiated glucose uptake		
R-9-PAHSA	Glucose-Stimulated Insulin Secretion (GSIS)	Human and mouse islets	No significant potentiation of GSIS	
Insulin-Stimulated Glucose Uptake	3T3-L1 adipocytes	No significant potentiation of glucose uptake		

Table 2: Comparison of PAHSA Isomer Effects on Inflammation

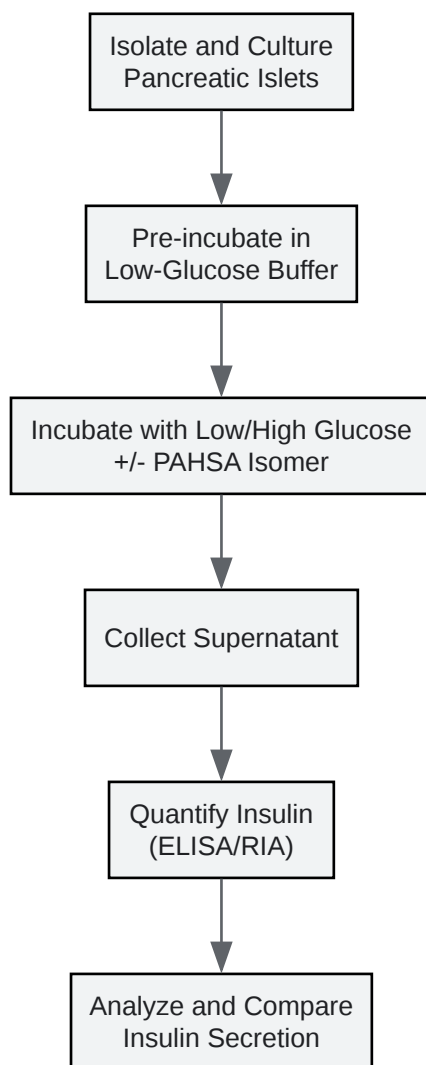
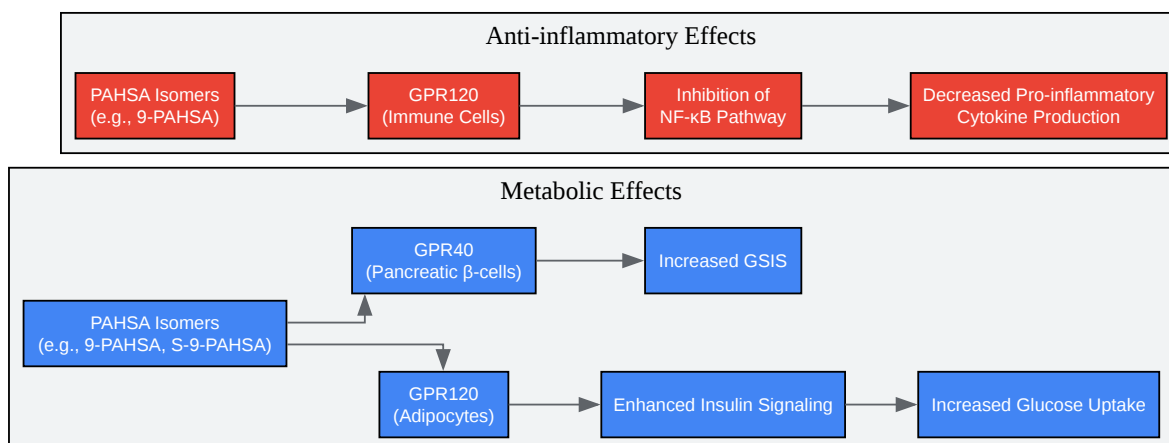
Isomer	Assay	Model System	Key Finding	Reference
9-PAHSA	Cytokine production (LPS-stimulated)	Macrophages	Reduced pro-inflammatory cytokine production	
Dendritic cell maturation (LPS-stimulated)	Bone marrow-derived dendritic cells	Inhibited maturation		
Colitis model	DSS-treated mice	Reduced disease severity and inflammation		
S-9-PAHSA	LPS-induced chemokine and cytokine expression	Immune cells	Attenuated expression and secretion	
R-9-PAHSA	LPS-induced chemokine and cytokine expression	Immune cells	Attenuated expression and secretion	

Signaling Pathways of PAHSA Isomers

The biological effects of PAHSAs are mediated through various signaling pathways, with G protein-coupled receptors (GPCRs) playing a central role. GPR120 and GPR40 have been identified as key receptors for PAHSAs. The activation of these receptors can trigger downstream signaling cascades that influence insulin secretion, glucose uptake, and inflammatory responses.

For example, in adipocytes, PAHSAs are thought to signal through GPR120 to enhance insulin-stimulated glucose uptake. The activation of GPR120 by 9-PAHSA has also been linked to the browning of white adipose tissue, a process that can increase energy expenditure. In pancreatic β -cells, GPR40 activation by PAHSAs can potentiate glucose-stimulated insulin secretion.

The anti-inflammatory effects of 9-PAHSA have been shown to be partially dependent on GPR120. By activating GPR120, 9-PAHSA can inhibit lipopolysaccharide (LPS)-induced inflammatory signaling pathways, such as the NF- κ B pathway.



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